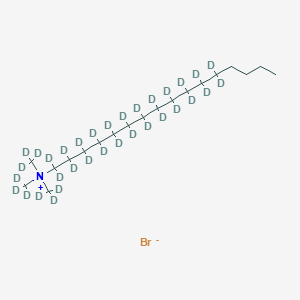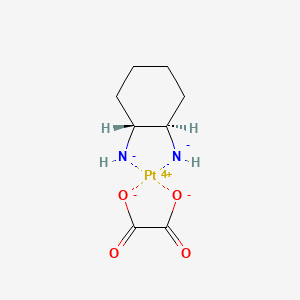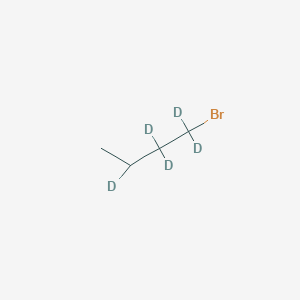
Hexadecyltrimethylammonium Bromide-d33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyltrimethylammonium Bromide-d33, also known as Cetyltrimethylammonium bromide (CTAB), is a cationic detergent . It has a linear formula of C16H33N (CH3)3Br and a molecular weight of 364.45 . It is bactericidal and its activity can be neutralized by soaps and anionic detergents . CTAB is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .
Synthesis Analysis
Hexadecyltrimethylammonium Bromide-d33 is used in the synthesis of substances . It has been used in the synthesis of gold nanorods . The influence of good hexadecyltrimethylammonium bromide (CTAB) and CTAB with iodide impurities on the synthesis has been studied .Molecular Structure Analysis
The molecular structure of Hexadecyltrimethylammonium Bromide-d33 is represented by the chemical formula C16H33N (CH3)3Br . It has a molecular weight of 364.45 .Chemical Reactions Analysis
Hexadecyltrimethylammonium Bromide-d33 has been analyzed using spectrophotometric, spectrofluorimetric, and potentiometric methods . The spectrophotometric procedure involves measuring the absorbance of its binary complex with eosin yellow in Britton-Robinson buffer (pH 4) at Lambda max 547 nm .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium Bromide-d33 is a solid substance . It has a molecular weight of 364.45 and a density of 2.30 g/cm3 . It has a melting point of 230 °C and a flash point of 244 °C . It is soluble in water, with a solubility of 55 g/l .Applications De Recherche Scientifique
Synthesis and Radiochemical Application: Hexadecyltrimethylammonium Bromide was synthesized from hexadecanoic acid and used in radiochemical applications due to its high radiochemical purity and specific activity, indicating its potential in radiolabeling and tracer studies (Gurudutt, Srinivas, & Srinivas, 1993).
Nanotechnology: Modification of gold nanorods using Hexadecyltrimethylammonium Bromide enhanced their biocompatibility and reduced cytotoxicity, suggesting its utility in the development of functional nanorods for various applications (Takahashi et al., 2006).
Phototherapy for Jaundice: In a study modeling rapid excretion of bilirubin during phototherapy of jaundice, Hexadecyltrimethylammonium Bromide significantly increased bilirubin transport through a bulk membrane upon irradiation, indicating its role in enhancing phototherapy efficiency (Eichinger, Falk, & Sobczak, 1983).
Micellar Chemistry: Research on the micellar formation of Hexadecyltrimethylammonium Bromide in water-N,N-Dimethylformamide solutions provided insights into the entropy-directed process of micelle formation, relevant for understanding surfactant behavior in different solvents (Ionescu, Tokuhiro, & Czerniawski, 1979).
Antireflection Coating: This compound was used to produce antireflection coatings on silicate glass, demonstrating an application in optical materials technology (Troitskiǐ et al., 2020).
Environmental Remediation: Hexadecyltrimethylammonium Bromide immobilized mesoporous SiO2 hollow spheres were effective for removing perfluorooctane sulfonate from aqueous solutions, highlighting its potential in water treatment and pollution control (Zhou, Pan, & Zhang, 2013).
Analytical Chemistry: This compound has been used in derivative synchronous spectrofluorimetry for the sensitive simultaneous determination of molybdenum and tungsten in steel samples (Blanco et al., 1995).
Mécanisme D'action
Safety and Hazards
Hexadecyltrimethylammonium Bromide-d33 is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and seeking medical advice if one feels unwell .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-NKQDAPHUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltrimethylammonium Bromide-d33 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)


![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)